Methyl 8-amino-1,7-naphthyridine-3-carboxylate
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Overview
Description
Methyl 8-amino-1,7-naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H9N3O2. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-amino-1,7-naphthyridine-3-carboxylate typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . One common method involves the condensation of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-amino-1,7-naphthyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and carboxylate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
Methyl 8-amino-1,7-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 8-amino-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Known for its antimicrobial and anticancer properties.
1,5-Naphthyridine: Exhibits a range of biological activities and is used in medicinal chemistry.
Uniqueness
Methyl 8-amino-1,7-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Properties
IUPAC Name |
methyl 8-amino-1,7-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)7-4-6-2-3-12-9(11)8(6)13-5-7/h2-5H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQINMJCMTWYLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CN=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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